Yoshi-864
Description
Historical Context of Alkylating Agent Research
The journey of alkylating agents from chemical warfare to cancer chemotherapy is a significant chapter in medical history. The story begins in World War I with the use of sulfur mustards, commonly known as mustard gas. ncats.iodrugfuture.com Military personnel and civilians exposed to this chemical weapon were observed to develop bone marrow suppression and lymphoid aplasia. drugfuture.com This unintended biological effect caught the attention of scientists. Following these observations, researchers began to investigate the potential of these compounds to target rapidly dividing cancer cells. ncats.iodrugfuture.com
In the 1940s, the less toxic nitrogen mustards were developed and became the first alkylating agents to be used medically, marking the dawn of modern cancer chemotherapy. ncats.io These early studies demonstrated that agents like mechlorethamine (B1211372) could induce temporary regression of tumors in patients with lymphoma. ncats.io This spurred further research over the following decades to discover and develop new alkylating agents with improved efficacy and a better toxicity profile. ncats.io
Alkylating agents exert their cytotoxic effects by attaching an alkyl group to DNA, the cell's genetic material. nih.gov This process, known as alkylation, can damage the DNA and interfere with its replication, ultimately leading to cell death. ontosight.ai Cancer cells, which are characterized by rapid and often uncontrolled proliferation, are particularly susceptible to this form of DNA damage. nih.gov This fundamental mechanism of action has made alkylating agents a cornerstone of cancer research and treatment for many decades. nih.gov
Significance of Improsulfan (B85372) Hydrochloride as a Research Compound
Improsulfan hydrochloride, also known by its chemical name 3,3'-Iminodi-1-propanol dimethanesulfonate (ester) hydrochloride and codes such as Yoshi 864 and NSC-102627, emerged from the continued search for novel alkylating agents with potential antitumor activity. drugfuture.comethernet.edu.et It is structurally related to busulfan (B1668071), another well-known alkylating agent. nih.govdrugfuture.com The hydrochloride salt of improsulfan is a crystalline solid with a melting point of 94-95°C. drugfuture.com
The significance of Improsulfan hydrochloride in a research context lies in its activity as a bifunctional alkylating agent. nih.govontosight.ai Its structure allows it to form covalent cross-links with DNA strands, a mechanism known to be highly effective at inducing cell death in rapidly dividing cells. ontosight.aiamegroups.org This property made it a subject of preclinical investigation to determine its potential as a cancer therapeutic.
Early research, notably by El-Merzabani and Sakurai in 1965, laid the groundwork for understanding the antitumor potential of Improsulfan hydrochloride. drugfuture.com Their work, along with subsequent studies, explored its efficacy in various experimental tumor models, including those resistant to other chemotherapy agents. ncats.io This positioned Improsulfan hydrochloride as a valuable tool for researchers studying the mechanisms of alkylating agents, drug resistance, and the development of new anticancer compounds.
Detailed Research Findings
The antitumor activity of Improsulfan hydrochloride has been evaluated in a number of preclinical studies using various animal models of cancer. These studies were crucial in characterizing the compound's efficacy and its spectrum of activity.
Initial research demonstrated that Improsulfan hydrochloride was effective against nitrogen mustard-resistant Yoshida sarcoma cells in rats, indicating its potential to overcome certain forms of drug resistance. ncats.io Further investigations explored its use both as a single agent and in combination with other chemotherapeutics. For instance, a study on rats with Yoshida ascites sarcoma showed that sequential treatment with Improsulfan hydrochloride and cyclophosphamide (B585) led to an increased lifespan. nih.gov
The compound was also tested against other tumor models, including the Walker 256 carcinosarcoma and L1210 leukemia. ethernet.edu.etsemanticscholar.orgnih.gov The Walker 256 carcinosarcoma, a rat mammary gland carcinoma, has been a common model for screening potential anticancer agents. nih.govnih.govcytion.com Similarly, the L1210 mouse lymphocytic leukemia cell line has been instrumental in the evaluation of new chemotherapeutic compounds. semanticscholar.orgwikipedia.org
The table below summarizes some of the key preclinical research findings for Improsulfan hydrochloride.
| Cancer Model | Key Findings | Reference |
| Yoshida Sarcoma (Nitrogen Mustard-Resistant) | Showed effectiveness against this resistant tumor model. | ncats.io |
| Yoshida Ascites Sarcoma | Sequential treatment with cyclophosphamide resulted in increased lifespan in rats. | nih.gov |
| Walker 256 Carcinosarcoma | Investigated as part of preclinical screening of anticancer agents. | ethernet.edu.etnih.gov |
| L1210 Leukemia | Utilized as a model to assess the compound's antileukemic activity. | semanticscholar.org |
These preclinical studies provided valuable in vivo data on the antitumor effects of Improsulfan hydrochloride and helped to establish its profile as a research compound. nih.gov The findings from these animal models were essential for understanding its potential therapeutic applications.
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Asynchronous human lymphoma cells treated for 1 hour with increasing concentrations of 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride (Yoshi 864) revealed a shouldered survival curve typical of the effects of alkylating agents and of ionizing radiation on this cell line. Yoshi 864 was unstable under the conditions of treatment, its killing effect being reduced by 50% after only 4 hours. Synchronized cells showed stage-dependent sensitivity: early-S, late-G2, and late-G1 phases were the most sensitive while mid- and late-S and early-G2 phases were relatively insensitive. Yoshi 864 induced a concentration- and incubation time-dependent delay in the transit of asynchronous cells through G2 phase, with maximum accumulation values obtained after 12 hours of incubation with 100 mug/ml. This effect was largely reversible and no further kinetic changes were noted in the progeny of treated cells. Incubation of synchronized cells for 1 hour with 100 mug/ml demonstrated a block in G2, the manifestation of which during the lifespan of the treated cell or in its immediate progeny was cell-cycle dependent. Thus, cells treated in G1, early-, and mid-S phases showed a delay in the subsequent G2 phase while cells treated in late S and in G2 manifested this effect in the G2 phase of the immediate progeny. There was no correlation between this blocking effect in G2 with cell survival assessed by colony formation. Yoshi 864, although a rather inefficient killing drug, may represent a useful chemical synchronizing agent. |
|---|---|
CAS No. |
3458-22-8 |
Molecular Formula |
C8H20ClNO6S2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C8H19NO6S2.ClH/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;/h9H,3-8H2,1-2H3;1H |
InChI Key |
YWCASUPWYFFUHE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC[NH2+]CCCOS(=O)(=O)C.[Cl-] |
Appearance |
Solid powder |
Color/Form |
Crystals |
melting_point |
94-95 °C |
Other CAS No. |
3458-22-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
13425-98-4 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,3'-iminodi-1- propanol dimethanesulfonate 864 T alkylating agent 864 bis(3-mesyloxypropyl)amine dimesyloxydipropylamine tosylate improsan improsan hydrochloride improsan tosylate NSC-102627 NSC-140117 yoshi 864 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Synthetic Pathways for Improsulfan (B85372) Hydrochloride
While specific, peer-reviewed synthetic routes for Improsulfan hydrochloride are not readily found in the scientific literature, a hypothetical synthesis can be postulated based on the known reactivity of related functional groups. One plausible approach could involve the reaction of a suitable precursor containing a hydroxyl group with a sulfonylating agent, followed by conversion to the hydrochloride salt.
A potential, though unconfirmed, synthetic scheme could start from a bifunctional amino alcohol. The hydroxyl groups could be converted to sulfonate esters, which are good leaving groups, by reacting them with a sulfonyl chloride in the presence of a base. The amino group could then be protected and subsequently deprotected to form the hydrochloride salt.
Hypothetical Reaction Scheme:
Step 1: Sulfonylation: Reaction of a precursor diol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to form the corresponding dimesylate.
Step 2: Introduction of the Amino Group: This step would be specific to the complete structure of the "impro" moiety, which is not clearly defined in available literature.
Step 3: Hydrochloride Salt Formation: Treatment of the final amine-containing compound with hydrochloric acid would yield Improsulfan hydrochloride.
It is important to reiterate that this is a generalized and speculative pathway, as detailed experimental procedures for the synthesis of Improsulfan hydrochloride are not published.
Synthesis of Improsulfan Analogues and Derivatives
The synthesis of analogues and derivatives of a lead compound is a crucial process in medicinal chemistry to explore structure-activity relationships (SAR), improve efficacy, and modulate pharmacokinetic properties.
Structural modification of a compound like Improsulfan hydrochloride would likely focus on several key areas:
Alteration of the Alkyl Chain: The length and branching of the carbon chain separating the functional groups can significantly impact the molecule's reactivity and biological activity. Modifications could include increasing or decreasing the number of methylene (B1212753) units or introducing branching.
Modification of the Sulfonate Group: While the methanesulfonate (B1217627) (mesylate) group is a common choice for alkylating agents, other sulfonate esters could be synthesized. This could involve using different sulfonyl chlorides, such as ethanesulfonyl chloride or p-toluenesulfonyl chloride, to generate the corresponding sulfonate esters.
Modification of the Amino Functionality: If the parent structure contains a primary or secondary amine, it could be derivatized to form various amides, sulfonamides, or tertiary amines. These modifications can influence the compound's solubility, ability to cross cell membranes, and interaction with biological targets.
The primary goal of these modifications is to fine-tune the electronic and steric properties of the molecule to optimize its desired activity while minimizing off-target effects.
The synthesis of derivatives would follow standard organic chemistry transformations. For instance, to create analogues with different sulfonate esters, one would simply vary the sulfonyl chloride used in the sulfonylation step.
| Starting Material Variation | Reagent | Potential Derivative Class |
| Precursor diol with varied chain length | Methanesulfonyl chloride | Homologues of Improsulfan |
| Standard precursor diol | Ethanesulfonyl chloride | Ethanesulfonate analogue |
| Standard precursor diol | p-Toluenesulfonyl chloride | Tosylate analogue |
| Final amine product | Acyl chlorides | Amide derivatives |
| Final amine product | Alkyl halides | N-alkylated derivatives |
This table presents hypothetical derivative classes based on general synthetic principles, not on documented synthesis of Improsulfan derivatives.
The synthesis of these derivatives would allow for a systematic exploration of how different structural features influence the compound's properties. Each new derivative would require thorough purification and characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its structure.
Molecular and Cellular Mechanisms of Action Preclinical Investigations
Direct Molecular Interactions
The direct interaction of improsulfan (B85372) hydrochloride with cellular components, particularly DNA and proteins, is considered the initial and critical step in its mechanism of action. These interactions disrupt the normal functions of these macromolecules, leading to cellular dysfunction and, ultimately, cell death.
DNA Alkylation and Crosslinking
The principal molecular target of alkylating agents like improsulfan hydrochloride is the cellular DNA. These agents can covalently attach alkyl groups to various nucleophilic sites on the DNA bases. The N7 position of guanine (B1146940) is a particularly common site for alkylation. This initial event, the formation of a mono-adduct, can in itself be problematic for the cell. However, a more cytotoxic lesion occurs when a second reactive site on the alkylating agent reacts with another base, leading to the formation of cross-links. These can be either intrastrand (between bases on the same DNA strand) or interstrand (between bases on opposite DNA strands).
Interstrand cross-links are particularly detrimental as they prevent the separation of the DNA strands, a process essential for both DNA replication and transcription. The resulting inhibition of these fundamental cellular processes is a major contributor to the cytotoxic effects of alkylating agents. While specific studies detailing the precise nature of DNA adducts formed by improsulfan hydrochloride are limited in the public domain, its classification as an alkylating agent strongly implies this mode of action.
Protein-Ligand Interactions and Complex Formation
In addition to DNA, proteins also possess nucleophilic centers, such as the sulfhydryl groups of cysteine residues and the imidazole (B134444) groups of histidine, which can be targeted by alkylating agents. The formation of covalent bonds between improsulfan hydrochloride and cellular proteins can lead to the formation of protein-ligand complexes. This can alter the three-dimensional structure of the protein, thereby inactivating it or modifying its function.
Cellular Effects and Signaling Pathways
The molecular damage inflicted by improsulfan hydrochloride triggers a series of cellular responses and activates specific signaling pathways. These downstream effects are the cellular manifestations of the initial molecular interactions and are key to the compound's antiproliferative and cytotoxic outcomes.
Inhibition of Nucleic Acid Synthesis and Cell Proliferation
A direct consequence of DNA damage, particularly the formation of interstrand cross-links, is the inhibition of nucleic acid synthesis. During DNA replication, the DNA helix must unwind to allow for the synthesis of new daughter strands. Interstrand cross-links physically prevent this unwinding, effectively halting the replication fork and blocking the synthesis of new DNA. Similarly, transcription, the process of synthesizing RNA from a DNA template, also requires strand separation, which is impeded by these cross-links.
The inability to synthesize new DNA and RNA molecules has a profound impact on rapidly dividing cells, which have a high demand for these processes. The cell cycle is arrested, preventing the cell from progressing through the phases of division, and ultimately leading to a cessation of proliferation.
Induction of Regulated Cell Death Pathways
Cells possess intricate surveillance mechanisms that can detect DNA damage. Upon sensing the lesions induced by improsulfan hydrochloride, these pathways can be activated, leading to a programmed form of cell death, such as apoptosis. Apoptosis is a highly regulated process that eliminates damaged or unwanted cells in a controlled manner, thereby preventing the propagation of potentially harmful mutations.
The induction of apoptosis by DNA damaging agents often involves the activation of signaling cascades that converge on a family of proteases called caspases. These enzymes execute the dismantling of the cell by cleaving specific protein substrates. While the specific apoptotic pathways triggered by improsulfan hydrochloride have not been detailed in available research, it is a common mechanism for alkylating agents to induce cell death through the intrinsic (mitochondrial) pathway of apoptosis, which is initiated in response to cellular stress, including DNA damage.
Target Identification and Validation in Preclinical Models
The identification and validation of the specific molecular targets of a compound are crucial for understanding its mechanism of action and for the development of more effective and selective therapies. For improsulfan hydrochloride, while its general mechanism as a DNA alkylating agent is presumed, the specific molecular entities that are most critical for its anticancer activity remain to be fully elucidated.
Biotransformation and Metabolic Fate Preclinical Studies
Metabolic Pathways and Transformations
The primary metabolic pathway for busulfan (B1668071), and likely improsulfan (B85372) hydrochloride, involves conjugation with the endogenous tripeptide glutathione (B108866) (GSH). nih.govpharmgkb.orgresearchgate.net This reaction can occur either spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes. nih.gov The initial conjugation product is a sulfonium (B1226848) ion. nih.gov
This intermediate then undergoes further metabolism through two main routes:
Mercapturic Acid Pathway: The glutathione conjugate can be sequentially broken down to a cysteine conjugate. This cysteine conjugate can then be acetylated to form a mercapturic acid derivative, which is a common pathway for the excretion of xenobiotics. nih.govpharmgkb.org
Formation of a Cyclic Metabolite: Alternatively, the sulfonium ion can undergo a β-elimination reaction to form tetrahydrothiophene (B86538) (THT). nih.gov THT is then subject to a series of oxidation reactions, first forming tetrahydrothiophene 1-oxide, which is further oxidized to sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide). nih.gov A final oxidation step can lead to the formation of 3-hydroxysulfolane. nih.govpharmgkb.org
Enzymatic Systems Involved in Biotransformation
Several key enzymatic systems are anticipated to be involved in the biotransformation of improsulfan hydrochloride, mirroring those implicated in busulfan metabolism.
Glutathione S-Transferases (GSTs): These enzymes are crucial for the initial conjugation of the drug with glutathione. nih.govpharmgkb.org The GSTA1 isoform is the predominant catalyst for busulfan conjugation in the human liver, with GSTM1 and GSTP1 also contributing. nih.govpharmgkb.org
Gamma-Glutamyl Transpeptidase and Dipeptidases: These enzymes are involved in the breakdown of the glutathione conjugate within the mercapturic acid pathway. pharmgkb.org
N-Acetyltransferase (NAT): This enzyme is responsible for the final acetylation step in the formation of the mercapturic acid derivative. nih.gov
Cytochrome P450 (CYP) Enzymes and Flavin-Containing Monooxygenases (FMOs): The oxidation of tetrahydrothiophene (THT) to its subsequent metabolites, sulfolane and 3-hydroxysulfolane, is likely mediated by these enzyme families. nih.govpharmgkb.orgnih.gov Specifically, FMO3 has been identified as playing a major role in the metabolism of THT derived from busulfan. nih.gov
Table 1: Key Enzymes in the Anticipated Biotransformation of Improsulfan Hydrochloride
| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |
| Glutathione S-Transferases | GSTA1, GSTM1, GSTP1 | Catalyze the initial conjugation with glutathione. |
| Gamma-Glutamyl Transpeptidase | - | Part of the mercapturic acid pathway. |
| Dipeptidases | - | Part of the mercapturic acid pathway. |
| N-Acetyltransferase | - | Final step in mercapturic acid synthesis. |
| Cytochrome P450 | - | Oxidation of tetrahydrothiophene. |
| Flavin-Containing Monooxygenases | FMO3 | Oxidation of tetrahydrothiophene. |
Metabolite Identification and Characterization
Based on the metabolic pathways of busulfan, the following metabolites can be anticipated for improsulfan hydrochloride. The characterization of these metabolites would typically involve techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) to determine their molecular weight and elemental composition, and nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation. youtube.com
Table 2: Anticipated Metabolites of Improsulfan Hydrochloride
| Metabolite | Description |
| Glutathione Conjugate (Sulfonium Ion) | Initial product of conjugation with GSH. |
| Cysteine Conjugate | Intermediate in the mercapturic acid pathway. |
| Mercapturic Acid Derivative | Final product of the mercapturic acid pathway, excreted in urine. |
| Tetrahydrothiophene (THT) | Cyclic metabolite formed via β-elimination. |
| Tetrahydrothiophene 1-oxide | First oxidation product of THT. |
| Sulfolane | Second oxidation product of THT. |
| 3-Hydroxysulfolane | Final identified oxidation product of THT. |
Pathways of Bioactivation and Detoxification
The biotransformation of a xenobiotic can lead to either detoxification, which generally involves the formation of more water-soluble and readily excretable metabolites, or bioactivation, where reactive metabolites are formed that can lead to toxicity. taylorandfrancis.com
Detoxification: The primary detoxification pathway for alkylating agents like busulfan, and presumably improsulfan hydrochloride, is the conjugation with glutathione. researchgate.net This process neutralizes the reactive alkylating groups of the parent compound, facilitating its elimination from the body. The subsequent formation of the mercapturic acid derivative is a key detoxification step. nih.gov The oxidation of THT to more polar metabolites like sulfolane and 3-hydroxysulfolane also represents a detoxification pathway. nih.gov
Bioactivation: While the main metabolic pathway is detoxifying, the parent compound itself is a biologically active alkylating agent. Its therapeutic effect is a result of this reactivity. The formation of the initial sulfonium ion could also be considered a form of bioactivation, as this intermediate is still reactive. However, the subsequent metabolic steps are geared towards detoxification and elimination. The balance between the rate of conjugation and the inherent reactivity of the parent drug is a critical factor in both its efficacy and toxicity.
Mechanisms of Resistance in Preclinical Models
Acquired Resistance Development
Acquired resistance to alkylating agents is a significant challenge in cancer therapy. Preclinical models have demonstrated that cancer cells can develop resistance following continuous or repeated exposure to these drugs. This resistance is often a multifactorial process involving various cellular and molecular changes that allow the cells to survive and proliferate in the presence of the therapeutic agent.
In studies involving the alkylating agent busulfan (B1668071), resistant cell lines have been developed to investigate the mechanisms of acquired resistance. For instance, human myeloid leukemia cell lines have been made resistant to busulfan through intermittent exposure to gradually increasing concentrations of the drug. These resistant sublines exhibit a significantly higher tolerance to the cytotoxic effects of busulfan compared to their parental, sensitive counterparts. Analysis of these resistant cells has revealed alterations in gene expression, particularly in pathways related to apoptosis (programmed cell death), cell cycle regulation, and cellular stress responses. Specifically, resistant cells often show an evasion of drug-induced G2-phase cell cycle arrest and a marked reduction in the apoptotic response that is typically triggered by DNA damage from alkylating agents nih.govnih.gov.
Intrinsic Resistance Factors
Intrinsic resistance refers to the inherent ability of some cancer cells to withstand the effects of a particular drug without prior exposure. This can be due to a variety of pre-existing cellular characteristics. For alkylating agents, intrinsic resistance can be influenced by the tumor's microenvironment and the inherent genetic and epigenetic makeup of the cancer cells.
Factors that can contribute to intrinsic resistance to alkylating agents include:
High levels of detoxifying enzymes: Cells with naturally high expression of enzymes like glutathione (B108866) S-transferases (GSTs) can more effectively neutralize the drug before it can cause significant DNA damage.
Efficient DNA repair capacity: Tumors with highly efficient DNA repair pathways can quickly remove the DNA adducts formed by alkylating agents, thus mitigating their cytotoxic effects frontiersin.org.
Defects in apoptotic pathways: Cancer cells with pre-existing mutations or alterations in genes that control apoptosis may be inherently resistant to drugs that rely on this mechanism for cell killing.
While specific intrinsic resistance factors for Improsulfan (B85372) hydrochloride have not been detailed in published literature, the general principles observed with other alkylating agents are expected to apply.
Molecular Determinants of Resistance
The development of resistance to alkylating agents at the molecular level is complex and can involve multiple overlapping mechanisms. These can be broadly categorized into drug efflux, alterations in target molecules, and enzymatic drug inactivation.
Drug efflux pumps are transmembrane proteins that can actively transport chemotherapeutic agents out of cancer cells, thereby reducing the intracellular drug concentration and its therapeutic effect. The overexpression of these pumps is a common mechanism of multidrug resistance frontiersin.orgqiagen.com. While not extensively studied specifically for Improsulfan hydrochloride, members of the ATP-binding cassette (ABC) transporter family are known to be involved in the efflux of various anticancer drugs and their metabolites, including conjugates of alkylating agents nih.govmdpi.com. The potential role of these transporters in conferring resistance to Improsulfan hydrochloride is an area for further investigation.
The primary target of alkylating agents is cellular DNA. Resistance can arise from alterations that either reduce the extent of DNA damage or enhance the cell's ability to tolerate this damage. Key mechanisms include:
Enhanced DNA Repair: Increased activity of DNA repair pathways is a crucial mechanism of resistance to alkylating agents. This can involve various pathways, including base excision repair (BER), mismatch repair (MMR), and nucleotide excision repair (NER), which can remove the DNA adducts formed by these drugs frontiersin.orgpharmgkb.org. For example, the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) can directly reverse some types of DNA alkylation, although its role in busulfan resistance is not as prominent as with other alkylating agents pharmgkb.org.
Tolerance to DNA Damage: Some cancer cells can develop the ability to tolerate DNA damage and continue to proliferate. This can be due to defects in the signaling pathways that would normally trigger cell cycle arrest or apoptosis in response to DNA damage nih.gov.
The enzymatic inactivation or detoxification of alkylating agents before they can reach their DNA target is a major mechanism of resistance. The most well-characterized pathway for this is the glutathione (GSH) conjugation system.
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to electrophilic compounds, including alkylating agents, rendering them less reactive and more water-soluble for easier excretion from the cell researchgate.netnih.gov. Overexpression of specific GST isozymes, such as GSTA1 and MGSTII, has been shown to confer resistance to busulfan nih.govdrugbank.com. The detoxification of busulfan is primarily mediated by its conjugation with glutathione, a process that can be catalyzed by GSTs nih.gov. Therefore, elevated levels or activity of these enzymes can lead to increased drug clearance and reduced efficacy.
Table 1: Molecular Determinants of Resistance to Alkylating Agents (with Busulfan as a model)
| Mechanism Category | Specific Mechanism | Key Molecules/Pathways Involved | Effect on Drug Efficacy |
| Drug Efflux | Increased export of drug or its metabolites from the cell | ABC transporters (e.g., MRPs) | Decreased intracellular drug concentration |
| Alterations in Target Molecules | Enhanced DNA repair | BER, MMR, NER pathways | Removal of drug-induced DNA adducts |
| Tolerance to DNA damage | Altered cell cycle checkpoints and apoptotic signaling | Continued cell proliferation despite DNA damage | |
| Enzymatic Drug Inactivation | Increased drug detoxification | Glutathione S-Transferases (GSTs), Glutathione (GSH) | Neutralization of the drug before it reaches DNA |
Cross-Resistance Profiles with Related Therapeutic Agents
Cross-resistance occurs when cancer cells that have developed resistance to one drug also exhibit resistance to other, often structurally or mechanistically related, drugs. Due to the lack of specific preclinical data for Improsulfan hydrochloride, the cross-resistance profile is inferred from the known behavior of other alkylating agents.
Cells that become resistant to one alkylating agent, such as busulfan, may show cross-resistance to other alkylating agents like melphalan (B128) or cyclophosphamide (B585), as they share a common mechanism of action involving DNA alkylation wikipedia.org. The underlying mechanisms of resistance, such as increased DNA repair capacity or enhanced drug detoxification via the glutathione system, are often effective against a range of alkylating agents nih.gov.
However, the extent of cross-resistance can vary depending on the specific molecular changes in the resistant cells. For example, resistance mediated by a specific drug efflux pump might only affect substrates of that particular transporter. Similarly, the efficacy of different DNA repair pathways can vary for different types of DNA adducts formed by various alkylating agents. Further preclinical studies are necessary to delineate the specific cross-resistance profile of Improsulfan hydrochloride.
Advanced Analytical Methodologies for Research Applications
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are pivotal in the structural elucidation and quantitative analysis of pharmaceutical compounds. For Improsulfan (B85372) hydrochloride, a multi-faceted approach employing various spectroscopic techniques would be essential to fully characterize the molecule and develop robust analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For the structural confirmation of Improsulfan hydrochloride, both ¹H NMR and ¹³C NMR spectroscopy would be employed.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) of the protons in Improsulfan hydrochloride would be indicative of their functional group attachment. For instance, protons adjacent to electronegative atoms like oxygen or sulfur would be expected to resonate at a lower field (higher ppm value). Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, and the coupling constants (J values) would provide valuable information about the dihedral angles between these protons, aiding in the determination of the compound's conformation.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals would provide insights into the type of carbon (e.g., aliphatic, aromatic, carbonyl).
Hypothetical ¹H and ¹³C NMR Data for Improsulfan hydrochloride
| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| Methylene (B1212753) group (CH₂) adjacent to sulfonate | 3.5 - 4.0 | 50 - 60 |
| Methylene group (CH₂) adjacent to amine | 3.0 - 3.5 | 40 - 50 |
| Protons of the isopropyl group (CH) | 3.0 - 3.5 | 25 - 35 |
| Protons of the isopropyl group (CH₃) | 1.0 - 1.5 | 15 - 25 |
Specialized Sample Preparation Strategies for Complex Biological Matrices
The accurate quantification of Improsulfan hydrochloride in complex biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic and metabolic studies. The presence of endogenous components like proteins, lipids, and salts can interfere with the analysis, necessitating effective sample preparation to isolate the analyte of interest. Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a relatively simple and rapid method for removing proteins from plasma or serum samples. It typically involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. The supernatant containing the analyte can then be collected after centrifugation. While straightforward, PPT may result in a less clean extract compared to other methods, potentially leading to matrix effects in the subsequent analysis.
Liquid-Liquid Extraction (LLE): LLE is a technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. The choice of the organic solvent is critical and depends on the polarity of Improsulfan hydrochloride. After mixing and separation of the phases, the analyte-containing organic layer is collected, evaporated, and the residue is reconstituted in a suitable solvent for analysis. LLE can provide a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide a very clean extract. It involves passing the sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The selection of the appropriate SPE sorbent (e.g., reversed-phase, normal-phase, ion-exchange) is crucial and depends on the physicochemical properties of Improsulfan hydrochloride.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Protein denaturation and removal | Fast, simple, inexpensive | Less clean extract, potential for matrix effects |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids | Cleaner extract than PPT | Can be labor-intensive, requires larger solvent volumes |
| Solid-Phase Extraction | Selective retention on a solid sorbent | High selectivity, very clean extract, can concentrate the analyte | More expensive, requires method development |
Method Validation Parameters for Research Rigor
To ensure the reliability and accuracy of an analytical method for the quantification of Improsulfan hydrochloride in a research setting, it is essential to perform a thorough method validation. The key parameters to be evaluated include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).
Linearity: Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (r² > 0.99) is generally desired.
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:
Intra-day precision (repeatability): Assesses the precision over a short period of time with the same analyst and equipment.
Inter-day precision (intermediate precision): Assesses the precision over a longer period, with different analysts, equipment, and on different days.
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typical Acceptance Criteria for Method Validation Parameters
| Parameter | Typical Acceptance Criterion |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Recovery) | 85% - 115% (80% - 120% at LOQ) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
Q & A
Q. How can researchers enhance reproducibility when publishing Improsulfan hydrochloride data?
- Best Practices :
- Detailed Methods : Include raw data, instrument settings, and software versions in supplementary materials () .
- Open Data : Deposit datasets in repositories like Zenodo or Figshare.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
